4-(2,4-Dimethoxyphenyl)hexan-3-one
Description
Contextualization of the 2,4-Dimethoxyphenyl Moiety in Organic Synthesis and Medicinal Chemistry
The 2,4-dimethoxyphenyl moiety is a common structural feature in a variety of organic compounds and has demonstrated considerable utility in both organic synthesis and medicinal chemistry. The presence of two methoxy (B1213986) groups on the phenyl ring significantly influences its electronic properties, making it an electron-rich aromatic system. This electronic nature makes the ring susceptible to electrophilic substitution, a cornerstone of many synthetic transformations.
In medicinal chemistry, the dimethoxy-substituted phenyl ring is found in numerous biologically active molecules. For instance, compounds bearing a 3,4-dimethoxyphenyl group have been synthesized and investigated for their potential as dual inhibitors of MDM2 and XIAP, which are proteins implicated in cancer. nih.gov The substitution pattern of the methoxy groups is crucial and can significantly impact the biological activity of the parent molecule. The 2,4-dimethoxy substitution pattern, as seen in 4-(2,4-Dimethoxyphenyl)hexan-3-one, is also a key component in various synthetic endeavors, including the creation of heterocyclic systems like benzimidazoles. orgsyn.org
Significance of Substituted Hexan-3-one Derivatives in Chemical and Biological Systems
The hexan-3-one framework represents a six-carbon ketone, and its derivatives are prevalent in both natural and synthetic chemistry. The carbonyl group in the 3-position provides a reactive site for a multitude of chemical reactions, including nucleophilic additions, aldol (B89426) condensations, and reductions. ncert.nic.in These reactions allow for the elaboration of the carbon skeleton and the introduction of diverse functional groups, leading to a wide array of more complex molecules.
From a biological perspective, substituted ketones, including hexan-3-one derivatives, exhibit a broad spectrum of activities. For example, hydroxylated derivatives of hexan-3-one, such as 4-hydroxyhexan-3-one, are known as acyloins and are considered oxygenated hydrocarbon lipid molecules. ymdb.ca The nature and position of substituents on the hexan-3-one core are critical in determining the compound's physical, chemical, and biological properties. The investigation of various substituted hexan-3-ones has been a continuing area of interest in the development of new chemical entities. nih.govnih.gov
Research Gap and Academic Rationale for Investigating this compound
Despite the individual importance of the 2,4-dimethoxyphenyl moiety and the hexan-3-one core, there is a noticeable lack of specific research focused on the combined entity, this compound. This represents a clear research gap. The academic rationale for investigating this compound is therefore compelling.
The synthesis and characterization of this compound would provide valuable data on the physical and chemical properties of this specific molecular architecture. Furthermore, exploring its reactivity could lead to the development of novel synthetic methodologies. Given the established biological relevance of both the 2,4-dimethoxyphenyl group and other substituted ketones, it is plausible that this compound could serve as a scaffold for the design and synthesis of new therapeutic agents. A systematic investigation is warranted to determine its potential biological activities, which could range from antimicrobial to anticancer effects, based on the properties of related compounds.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available, some of its basic properties can be found in chemical supplier databases. sigmaaldrich.comchemicalbook.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H20O3 | sigmaaldrich.com |
| Molecular Weight | 236.31 g/mol | sigmaaldrich.com |
| CAS Number | 6628-89-3 | sigmaaldrich.comchemicalbook.com |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Related Compounds and Their Properties
To provide further context, the properties of related substituted hexan-3-one compounds are presented below.
Table 2: Properties of Related Substituted Hexan-3-one Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| (4S)-2,4-dimethylhexan-3-one | C8H16O | 128.21 | Chiral ketone with methyl substituents. nih.gov |
| 4-hydroxyhexan-3-one | C6H12O2 | 115.16 | An acyloin, containing a hydroxyl group alpha to the carbonyl. ymdb.ca |
| 4,4-dimethyl-3-hexanone | C8H16O | 128.21 | Contains a quaternary carbon adjacent to the carbonyl group. nih.govlookchem.com |
| 4-(2-methoxyphenyl)hexan-3-one | C13H18O2 | 206.28 | Contains a single methoxy group on the phenyl ring. epa.gov |
Structure
3D Structure
Properties
CAS No. |
6628-89-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C14H20O3/c1-5-11(13(15)6-2)12-8-7-10(16-3)9-14(12)17-4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
MFEDPAWDBIPBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)OC)C(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2,4 Dimethoxyphenyl Hexan 3 One
Retrosynthetic Analysis and Proposed Synthetic Pathways
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org This process helps in identifying potential synthetic routes. wikipedia.org
Direct Approaches to the Carbonyl Backbone Construction
A primary disconnection strategy for 4-(2,4-dimethoxyphenyl)hexan-3-one involves breaking the bonds adjacent to the carbonyl group. This leads to synthons representing nucleophilic and electrophilic partners. For instance, a disconnection between C3 and C4 suggests a reaction between a propanoyl equivalent and a 1-(2,4-dimethoxyphenyl)propyl synthon.
Another viable disconnection is at the C4-C5 bond, which would involve the reaction of a 2-(2,4-dimethoxyphenyl)butanoyl equivalent with an ethyl nucleophile. The choice between these and other disconnections often depends on the availability and reactivity of the corresponding synthetic equivalents. amazonaws.com
Strategies for Introducing the 2,4-Dimethoxyphenyl Substituent
The 2,4-dimethoxyphenyl group can be introduced at various stages of the synthesis. One common method involves the use of a pre-functionalized aromatic precursor, such as 2,4-dimethoxybenzaldehyde (B23906) or a derivative thereof. mdpi.com For example, a Grignard reaction between an appropriate organomagnesium reagent and 2,4-dimethoxybenzaldehyde could furnish a key alcohol intermediate, which can then be oxidized to the target ketone.
Alternatively, the dimethoxy-substituted aromatic ring can be formed on a pre-existing backbone. This might involve electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on a dimethoxybenzene precursor with a suitable acylating agent. researchgate.net
Considerations for Diastereoselective and Enantioselective Synthesis
The carbon atom at position 4 of the target molecule is a stereocenter. Therefore, controlling the stereochemistry during the synthesis is a crucial consideration for producing specific stereoisomers.
Diastereoselective Synthesis: When a new stereocenter is created in a molecule that already contains one, diastereomers can be formed. Diastereoselective reactions aim to produce one diastereomer in preference to others. beilstein-journals.orgnih.gov In the context of this compound, if any of the synthetic intermediates possess a stereocenter, subsequent reactions must be designed to control the formation of the second stereocenter at C4. This can be achieved through the use of chiral auxiliaries or substrate-controlled reactions. psu.edu
Enantioselective Synthesis: To obtain a single enantiomer of the target compound, enantioselective methods are necessary. This can involve the use of chiral catalysts, reagents, or starting materials. rsc.org For instance, an asymmetric reduction of a suitable prochiral precursor could establish the stereocenter at C4 with high enantiomeric excess. acs.org Another approach is the use of chiral organocatalysts to mediate the key bond-forming reactions.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of any synthetic route is highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the catalyst, solvent, temperature, and reaction time.
| Parameter | Considerations for Optimization |
| Catalyst | The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, in coupling reactions, various metal catalysts like palladium or copper complexes might be screened. For acid-catalyzed reactions, a range of Lewis and Brønsted acids could be evaluated. researchgate.net |
| Solvent | The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature. A variety of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol (B145695), water), are typically tested to find the optimal medium. researchgate.netscielo.br |
| Temperature | Reaction temperatures are often optimized to balance the rate of reaction with the stability of reactants and products. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. researchgate.net |
| Reaction Time | Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of byproducts. scielo.br |
For example, a study on the synthesis of related compounds found that scandium(III) triflate (Sc(OTf)₃) was an effective catalyst, and solvent-free conditions at 100°C provided a high yield in a short reaction time. researchgate.net This highlights the importance of systematically varying these parameters to achieve the best outcome.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
2,4-Dimethoxyphenyl Precursors:
2,4-Dimethoxybenzaldehyde: This is a common starting material and can be prepared through various methods, including the formylation of 1,3-dimethoxybenzene.
1-Bromo-2,4-dimethoxybenzene: This can be a precursor for organometallic reagents used in coupling reactions.
3,4-Dimethoxyphenylacetic acid: This can be synthesized from eugenol, a natural product, through a series of reactions including methylation and oxidation. researchgate.net
Hexan-3-one Precursors:
3-Hexanone: This simple ketone can be prepared through various established methods.
4-Hydroxy-3-hexanone: This can serve as a precursor that can be dehydrated to form an unsaturated ketone, which can then be further functionalized. A method for its dehydration to 4-hexen-3-one (B1236432) has been reported. google.com
The synthesis of intermediates often involves standard organic transformations. For example, the preparation of an α-bromo ketone intermediate, such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is a common step in the synthesis of more complex ketones. rsc.org
Scalability Considerations for Synthetic Procedures
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents several challenges. A scalable synthesis should ideally use inexpensive and readily available starting materials and reagents. nih.gov
Key considerations for scalability include:
Cost of Reagents and Catalysts: Expensive reagents or catalysts can make a process economically unviable on a large scale.
Reaction Conditions: Extreme temperatures or pressures may require specialized and costly equipment. Reactions that proceed at or near ambient temperature and pressure are generally preferred.
Purification Methods: Chromatographic purifications are often difficult and expensive to scale up. chemrxiv.org Therefore, developing procedures that yield products of high purity directly from the reaction mixture or through simple crystallization or distillation is highly desirable.
Telescoped Reactions: Combining multiple reaction steps into a single "one-pot" or "telescoped" process without isolating intermediates can significantly improve efficiency and reduce waste and cost. chemrxiv.org
Safety: The safety of all chemical transformations and the handling of all substances must be rigorously evaluated for large-scale production.
A practical and scalable route would favor robust and high-yielding reactions that avoid the use of hazardous or prohibitively expensive materials. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 2,4 Dimethoxyphenyl Hexan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular connectivity can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
¹H NMR: The proton NMR spectrum of 4-(2,4-dimethoxyphenyl)hexan-3-one would be expected to show distinct signals for each unique proton environment. The aromatic protons on the dimethoxyphenyl ring would appear in the downfield region (typically δ 6.5-7.5 ppm). The protons of the two methoxy (B1213986) groups would present as sharp singlets, likely around δ 3.8-3.9 ppm. The aliphatic protons of the hexan-3-one chain would exhibit characteristic multiplets and couplings. The methine proton at the chiral center (C4) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The ethyl group attached to the carbonyl would show a quartet for the methylene protons and a triplet for the terminal methyl group.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the ketone would be the most downfield signal, typically in the range of δ 200-215 ppm. The aromatic carbons would appear between δ 110-160 ppm, with the oxygen-substituted carbons being the most downfield in this region. The carbons of the two methoxy groups would be expected around δ 55-60 ppm. The aliphatic carbons of the hexan-3-one chain would resonate in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-3', H-5', H-6' | 6.5 - 7.2 | m | 100 - 130 |
| OCH₃ (x2) | ~3.85 | s | ~55.6 |
| H-4 | ~3.5 - 4.0 | m | ~50 - 60 |
| H-5 (CH₂) | ~1.6 - 1.8 | m | ~25 - 35 |
| H-6 (CH₃) | ~0.9 | t | ~10 - 15 |
| H-2 (CH₂) | ~2.5 | q | ~35 - 45 |
| H-1 (CH₃) | ~1.0 | t | ~5 - 10 |
| C=O (C-3) | - | - | ~210 |
| Aromatic C (C-1', C-2', C-4') | - | - | 120 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton at C4 and the methylene protons at C5, as well as between the methylene protons at C2 and the methyl protons at C1.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the methoxy protons to the aromatic carbons they are attached to (C-2' and C-4'). Crucially, it would also show a correlation from the H-4 proton to the carbonyl carbon (C-3), confirming the position of the dimethoxyphenyl group relative to the ketone.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak around 1710 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1250-1000 cm⁻¹ region. Finally, the aliphatic C-H bonds of the hexan-3-one chain would give rise to stretching and bending vibrations in the 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions, respectively.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1710 | Strong | C=O (Ketone) Stretch |
| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1250, ~1040 | Strong | C-O (Aryl Ether) Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint and aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact molecular weight of this compound. The molecular formula of the compound is C₁₄H₂₀O₃, which corresponds to a monoisotopic mass of 236.1412 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. For this compound, key fragment ions would be expected from the cleavage of bonds adjacent to the carbonyl group (α-cleavage). This could result in the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃). Another prominent fragmentation pathway would be the cleavage of the bond between C3 and C4, leading to the formation of a stable benzylic cation containing the dimethoxyphenyl group. The fragmentation pattern would be a unique characteristic of the molecule and would be instrumental in confirming its structure.
Chromatographic Purity and Isomeric Purity Assessment (e.g., GC, HPLC)
The assessment of chemical purity and the separation of potential isomers are critical steps in the characterization of synthesized compounds. For this compound, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for determining its purity profile and resolving any isomeric forms.
High-Performance Liquid Chromatography (HPLC) is a primary method for evaluating the purity of non-volatile and thermally sensitive compounds. A typical HPLC method for the analysis of aromatic ketones involves reversed-phase chromatography. For instance, a C18 column is commonly employed due to its versatility in separating compounds with moderate polarity. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered to control the pH and improve peak shape. researchgate.netsielc.comsielc.commdpi.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of the main compound from any impurities. researchgate.net Detection is typically carried out using a UV-Vis or Diode-Array Detector (DAD), which allows for the monitoring of the elution profile at specific wavelengths and can provide information about the spectral purity of the peaks. researchgate.netmdpi.com
For a compound like this compound, a potential HPLC method could utilize a C18 stationary phase with a mobile phase gradient of acetonitrile and water. The starting conditions might be a higher percentage of water, gradually increasing the acetonitrile concentration to elute more non-polar impurities. The dimethoxyphenyl moiety provides a strong chromophore, making UV detection at a wavelength around 254 nm or 280 nm suitable for sensitive detection. The purity of the main peak can be assessed by integrating its area and comparing it to the total area of all peaks in the chromatogram. Peak purity can be further confirmed using a DAD to check for spectral homogeneity across the peak.
The presence of a chiral center at the C4 position of this compound means that it can exist as a pair of enantiomers. The assessment of isomeric purity, specifically enantiomeric purity, requires the use of chiral chromatography. This can be achieved using either chiral HPLC or chiral GC. In chiral HPLC, a chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to their separation. Similarly, chiral GC columns with a chiral selector as the stationary phase can resolve volatile enantiomers. The relative peak areas of the two enantiomers in the resulting chromatogram provide the enantiomeric ratio or enantiomeric excess (ee). While direct NMR can't distinguish enantiomers, derivatization with a chiral solvating agent can create diastereomers with distinct NMR spectra, offering an alternative method for determining enantiomeric purity. libretexts.org
The following tables summarize hypothetical, yet representative, chromatographic conditions that could be employed for the analysis of this compound.
Table 1: Representative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Table 2: Representative GC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
Chemical Reactivity and Transformation Studies of 4 2,4 Dimethoxyphenyl Hexan 3 One
Reactions at the Ketone Functionality
The carbonyl group in 4-(2,4-Dimethoxyphenyl)hexan-3-one is a key site for a variety of chemical transformations. Generally, aldehydes are more reactive towards nucleophilic additions than ketones because they are less sterically hindered and their carbonyl carbon carries a greater partial positive charge. libretexts.orglibretexts.org The presence of two alkyl groups (an ethyl group and a 1-(2,4-dimethoxyphenyl)propyl group) in the target ketone makes it sterically hindered and thus influences its reactivity. libretexts.orglibretexts.org
Reduction to Alcohol Derivatives
The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol, 4-(2,4-Dimethoxyphenyl)hexan-3-ol. This transformation is a fundamental reaction in organic synthesis.
Detailed Research Findings: Common reducing agents for converting ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org In a typical procedure, the ketone is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or diethyl ether or tetrahydrofuran (B95107) (THF) for LiAlH₄, and the reducing agent is added. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. libretexts.org While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reaction is expected to proceed under standard conditions. For example, diisobutylaluminum hydride (DIBAL-H) is known to selectively reduce esters to alcohols. rsc.org Similarly, the combination of sodium borohydride and boron trifluoride etherate can reduce carboxylic acids to alcohols. tandfonline.com
| Reactant | Typical Reagents | Expected Product |
|---|---|---|
| This compound | 1. NaBH₄, CH₃OH 2. H₃O⁺ | 4-(2,4-Dimethoxyphenyl)hexan-3-ol |
| This compound | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 4-(2,4-Dimethoxyphenyl)hexan-3-ol |
Nucleophilic Additions and Condensations
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. libretexts.org These reactions, including Grignard reactions and Wittig reactions, are pivotal for carbon-carbon bond formation.
Detailed Research Findings:
Grignard Reaction: Reaction with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup.
Wittig Reaction: The Wittig reaction, involving an organophosphorus ylide, would convert the ketone into an alkene. libretexts.org
Imine and Enamine Formation: Ketones can react with primary amines under acid catalysis to form imines (Schiff bases) or with secondary amines to form enamines. libretexts.org These reactions are reversible. libretexts.org
Alpha-Carbon Reactivity (e.g., Enolization, Alkylation)
The carbons adjacent to the ketone group (alpha-carbons) exhibit enhanced acidity and can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can undergo various reactions, most notably alkylation. libretexts.org
Detailed Research Findings: Alpha-alkylation is a crucial method for forming new carbon-carbon bonds. libretexts.org The process typically involves two steps:
Enolate Formation: A strong, sterically hindered base like lithium diisopropylamide (LDA) is used to deprotonate the alpha-carbon, ensuring complete and irreversible formation of the enolate. youtube.comyoutube.com For an unsymmetrical ketone like this compound, LDA preferentially removes a proton from the less substituted alpha-carbon (C-2) at low temperatures (-78 °C), leading to the kinetic enolate. youtube.com
Nucleophilic Attack: The resulting enolate then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the new C-C bond. youtube.com
An alternative, milder approach is the Stork enamine synthesis, where the ketone is first converted to an enamine. youtube.comchadsprep.com The enamine then performs the nucleophilic attack on the alkyl halide, and the resulting intermediate is hydrolyzed back to the alkylated ketone. youtube.comchadsprep.com
Reactivity of the Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups.
Electrophilic Aromatic Substitution Reactions
The methoxy groups are ortho- and para-directing. In the 2,4-dimethoxyphenyl system, the positions ortho and para to the C-1 methoxy group are C-2 (occupied), C-6, and C-4 (occupied). The positions ortho and para to the C-4 methoxy group are C-3 and C-5. Therefore, incoming electrophiles are strongly directed to the C-5 position, which is activated by both methoxy groups and is sterically accessible.
Detailed Research Findings: Standard electrophilic aromatic substitution reactions are expected to occur with high regioselectivity. lumenlearning.commasterorganicchemistry.comyoutube.com
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the C-5 position. lumenlearning.comyoutube.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would install a halogen atom at the C-5 position. lumenlearning.comyoutube.com
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid, would add an acyl or alkyl group to the most nucleophilic position on the ring. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2,4-dimethoxyphenyl)hexan-3-one |
| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2,4-dimethoxyphenyl)hexan-3-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(5-Acetyl-2,4-dimethoxyphenyl)hexan-3-one |
Potential for Demethylation Reactions
The methyl ether groups on the aromatic ring can be cleaved to form hydroxyl groups (phenols). This transformation is typically achieved using strong reagents that can break the stable aryl-oxygen bond.
Detailed Research Findings: Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. core.ac.uknih.govcommonorganicchemistry.com The reaction proceeds by the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. core.ac.uk The reaction is often performed in a solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com Strong protic acids like hydrobromic acid (HBr) can also cleave ethers, although this often requires higher temperatures. reddit.comyoutube.com Cleavage of both methoxy groups in this compound would yield 4-(2,4-dihydroxyphenyl)hexan-3-one.
Oxidation Reactions and Products
The ketone moiety in this compound is a primary site for oxidative transformations. A key reaction for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. wikipedia.orgorganic-chemistry.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that is more capable of stabilizing a positive charge will preferentially migrate. The established order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com In the case of this compound, the two groups attached to the carbonyl are an ethyl group and a 1-(2,4-dimethoxyphenyl)propyl group. The latter is a secondary alkyl group, which has a higher migratory aptitude than the primary ethyl group.
Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield primarily the ester product where the oxygen atom has been inserted between the carbonyl carbon and the 1-(2,4-dimethoxyphenyl)propyl group.
Predicted Baeyer-Villiger Oxidation of this compound
| Oxidizing Agent | Predicted Major Product | Predicted Minor Product |
| m-CPBA | 1-(2,4-Dimethoxyphenyl)propyl propanoate | Ethyl 2-(2,4-dimethoxyphenyl)butanoate |
| Peroxyacetic acid | 1-(2,4-Dimethoxyphenyl)propyl propanoate | Ethyl 2-(2,4-dimethoxyphenyl)butanoate |
Note: The data in this table is predictive and based on established principles of Baeyer-Villiger oxidation, as specific experimental data for this compound was not found in the surveyed literature.
Derivatization for Scaffold Modification and Expansion
The structure of this compound offers several handles for derivatization, allowing for the modification and expansion of its chemical scaffold. These transformations can lead to a diverse range of new compounds with potentially interesting properties. Key strategies for derivatization include reactions at the α-carbons and condensation reactions involving the carbonyl group.
α-Halogenation
The α-carbons adjacent to the ketone carbonyl are susceptible to halogenation under either acidic or basic conditions. pressbooks.publibretexts.orglibretexts.org Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen, while base-promoted halogenation can lead to polyhalogenation. pressbooks.pub The resulting α-halo ketones are versatile intermediates for further synthetic transformations, such as elimination reactions to form α,β-unsaturated ketones or substitution reactions with various nucleophiles.
Condensation Reactions for Heterocycle Synthesis
The ketone functionality is a key reactive site for condensation reactions with various binucleophilic reagents to construct heterocyclic scaffolds. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoles, while reaction with amidines can lead to the formation of pyrimidines. rsc.orgorganic-chemistry.org These reactions are often catalyzed by acids or bases and proceed through the initial formation of an imine or enamine intermediate followed by cyclization.
The presence of the 2,4-dimethoxyphenyl group can influence the reactivity and regioselectivity of these reactions due to its electronic and steric effects.
Examples of Potential Derivatization Reactions
| Reagent | Reaction Type | Potential Product Scaffold |
| N-Bromosuccinimide (NBS), acid catalyst | α-Halogenation | α-Bromo-4-(2,4-dimethoxyphenyl)hexan-3-one |
| Hydrazine hydrate | Condensation/Cyclization | Dihydropyrazole derivative |
| Guanidine | Condensation/Cyclization | Dihydropyrimidine derivative |
| 2,4-Dinitrophenylhydrazine | Condensation | 2,4-Dinitrophenylhydrazone derivative chemguide.co.uk |
Note: The data in this table represents plausible derivatization pathways based on the known reactivity of ketones. Specific experimental validation for this compound is not available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 4 2,4 Dimethoxyphenyl Hexan 3 One
Molecular Geometry Optimization and Conformational Analysis
To understand the three-dimensional structure of 4-(2,4-dimethoxyphenyl)hexan-3-one, computational chemists would begin with molecular geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum. Conformational analysis is a crucial part of this, as the rotation around single bonds can lead to various stable structures or conformers.
For a molecule like this compound, with its flexible hexan-3-one chain and the rotatable dimethoxyphenyl group, multiple low-energy conformers are expected. Techniques such as systematic or stochastic conformational searches would be performed to identify these stable structures. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. Such analyses on similar molecules have been successfully carried out using methods like Density Functional Theory (DFT). researchgate.netnih.govnih.gov For instance, studies on related ketones and substituted phenyl compounds have utilized DFT with basis sets like B3LYP/6-31+G(d,p) to locate stable conformers and understand how their relative stabilities are influenced by factors like solvent permittivity. researchgate.net
Electronic Structure Characterization
Once the optimized geometry is obtained, the electronic structure of this compound can be investigated. This involves analyzing the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
Key aspects of electronic structure characterization include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net
Furthermore, the charge distribution within the molecule would be analyzed. This can be visualized through a Molecular Electrostatic Potential (MEP) map, which indicates regions of positive and negative electrostatic potential. researchgate.netclinicsearchonline.org These maps are invaluable for predicting how the molecule will interact with other molecules, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Prediction and Correlation of Spectroscopic Data
Computational chemistry provides powerful tools for predicting various spectroscopic data, which can then be correlated with experimental results to confirm the structure and provide deeper insights.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are routinely performed. These calculations help in the assignment of experimental NMR spectra and can be crucial for distinguishing between different isomers or conformers. docbrown.info
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. elixirpublishers.com These calculations can determine the absorption maxima (λmax) and help to understand the nature of the electronic excitations, such as n→π* or π→π* transitions.
Below are illustrative tables of how such predicted data would be presented.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|
Table 2: Predicted Major IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C=O stretch | Value | Value |
| C-O-C stretch | Value | Value |
| Aromatic C-H stretch | Value | Value |
Table 3: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) | Oscillator Strength |
|---|---|---|
| HOMO -> LUMO | Value | Value |
Reaction Mechanism Studies and Transition State Computations
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other chemical species.
To study a reaction mechanism, a potential energy surface is mapped out, identifying the reactants, products, and any intermediates. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide vital information about the reaction's feasibility and rate. Computational tools can calculate the activation energy, which is the energy difference between the reactants and the transition state, a key factor in determining reaction kinetics.
Investigation of Intermolecular Interactions and Binding Mechanisms
Understanding how this compound interacts with other molecules is important for predicting its physical properties and biological activity. Computational methods can be used to study various types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.
If this molecule were to be studied as a ligand for a biological target, molecular docking simulations would be employed. researchgate.net These simulations predict the preferred orientation of the molecule when bound to a receptor, as well as the binding affinity. This information is critical in drug design and development. The analysis of intermolecular interactions within the binding site can reveal key features responsible for the binding.
Thermodynamic and Kinetic Parameter Calculations for Stability and Reactivity
Computational chemistry allows for the calculation of various thermodynamic parameters that describe the stability and reactivity of a molecule. These include:
Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs free energy of formation (ΔGf°): A measure of the spontaneity of the formation of the compound.
Entropy (S°): A measure of the disorder or randomness of the molecule.
These parameters can be calculated for reactants, products, and transition states to provide a comprehensive thermodynamic and kinetic profile of a chemical reaction. researchgate.net For instance, by calculating the Gibbs free energy change (ΔG) for a reaction, one can predict whether the reaction will be spontaneous under given conditions. Similarly, the activation energy, a kinetic parameter, can be derived from the enthalpy difference between the reactants and the transition state.
Exploration of Biological Activities and Biochemical Interactions of 4 2,4 Dimethoxyphenyl Hexan 3 One and Its Analogs
Antimicrobial Activity Profiling (e.g., antibacterial, antifungal spectrum and potency)
Currently, there is no publicly available scientific literature or research data detailing the antimicrobial activity profile of 4-(2,4-Dimethoxyphenyl)hexan-3-one. Studies on the antibacterial or antifungal spectrum and potency of this specific compound have not been reported in peer-reviewed journals or other scientific databases. While research exists on the antimicrobial properties of various heterocyclic compounds and other structurally related molecules, no such investigation has been published for this compound itself. nih.govpjmonline.orgmdpi.comnih.govuran.ua
Anticancer Mechanism Studies (e.g., cellular proliferation inhibition, apoptosis induction in model cell lines)
There is no available research in the public domain that investigates the anticancer mechanisms of this compound. Consequently, information regarding its potential to inhibit cellular proliferation or induce apoptosis in any cancer cell lines is not available. Although numerous studies focus on the anticancer potential of compounds with methoxyphenyl moieties, such as methoxyflavone analogs and trimethoxyphenyl-based compounds, specific data for this compound is absent from the current scientific literature. mdpi.comnih.govnih.govnih.govresearchgate.netmdpi.com
Enzyme Inhibition Assays and Mechanistic Elucidation
Scientific investigation into the enzyme inhibition properties of this compound has not been documented in accessible research literature.
Inhibition of Specific Metabolic Enzymes
There are no published studies on the inhibitory effects of this compound on any specific metabolic enzymes. Research on the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase by other types of inhibitors has been conducted, but similar studies for the compound are not available. nih.govsemanticscholar.org
Reversible versus Irreversible Inhibition Kinetics
Due to the lack of studies on its enzyme inhibitory activity, there is no information available regarding the kinetics (reversible versus irreversible) of any potential enzyme inhibition by this compound.
Antioxidant Capacity Assessment (e.g., radical scavenging, reducing power assays)
The antioxidant capacity of this compound has not been evaluated in any published scientific studies. Therefore, data from radical scavenging assays (such as DPPH) or reducing power assays for this specific compound are not available. While the antioxidant properties of various methoxyphenyl derivatives have been investigated, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govpensoft.net
Modulation of Receptor Systems and Signaling Pathways
There is a lack of information in the scientific literature regarding the modulation of any receptor systems or signaling pathways by this compound. While there is research on how other small molecules modulate specific receptors like the mGlu4 receptor, no such studies have been reported for this compound. nih.gov
Phytotoxicological Investigations (e.g., herbicidal activity in model plants)
Scientific investigations into the specific phytotoxicological effects and potential herbicidal activity of this compound and its direct analogs on model plants have not been extensively reported in publicly available research. While the broader class of dimethoxyphenyl compounds and ketones has been explored for various biological activities, data focusing on their impact on plant life is limited.
Research into related chemical structures, such as other ketone derivatives and compounds with dimethoxyphenyl groups, has indicated a wide range of biological effects. For instance, certain chalcones, which are α,β-unsaturated ketones, and their precursors have been synthesized and evaluated for their biological activities. nih.gov However, these studies have primarily focused on antimicrobial and other medicinal applications rather than phytotoxicity. nih.govnih.govresearchgate.net
Similarly, various aryl-naphthyl methanone (B1245722) derivatives have been synthesized and assessed for herbicidal activity, but these compounds differ significantly in structure from this compound. nih.gov The herbicidal activity of other classes of compounds, such as those targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, has also been a subject of study. beilstein-journals.orgsemanticscholar.org These HPPD inhibitors often contain a 1,3-dicarbonyl moiety, which is structurally distinct from the single ketone group in the compound of interest. beilstein-journals.orgsemanticscholar.org
While the synthesis of various ketones and compounds containing dimethoxyphenyl groups has been documented, the subsequent evaluation of their effects on plants is not a primary focus of the existing literature. researchgate.netpensoft.net Studies on terpenoid lactones, for example, have touched upon their antimicrobial properties, with some implications for plant pathogens, but direct herbicidal data is scarce. mdpi.com
Due to the absence of specific research on the phytotoxicological profile of this compound, no data tables on its herbicidal activity in model plants can be provided at this time. Further research would be necessary to determine if this compound or its close analogs exhibit any meaningful phytotoxic or herbicidal properties.
An extensive search for scientific literature regarding the environmental fate and biotransformation of this compound has revealed a significant gap in the available research. Currently, there are no specific studies detailing its biodegradation, photodegradation, or metabolic fate in non-human biological systems.
The lack of empirical data prevents a detailed analysis of its behavior in various environmental compartments. Scientific investigation into the microbial degradation pathways, the specific microbial strains capable of its biotransformation, and the resulting metabolites has not been documented. Similarly, information regarding its photodegradation processes under different light conditions and the identification of its photolytic degradation products is not available in the public domain. Furthermore, studies on its metabolic fate within non-human organisms have not been published.
Consequently, it is not possible to provide a comprehensive overview of the environmental fate and biotransformation of this compound as outlined in the requested article structure. Further research is required to understand the environmental persistence, potential for bioaccumulation, and the transformation pathways of this chemical compound.
No Direct Research Found on the Environmental Fate and Biotransformation of this compound
A comprehensive search of scientific literature and databases has revealed no specific studies on the environmental fate, biotransformation, or metabolic pathways of the chemical compound this compound. Consequently, the generation of a detailed article on its metabolites and the enantioselective aspects of its biotransformation is not possible at this time.
The initial investigation aimed to gather data for an in-depth article focusing on the following areas:
Environmental Fate and Biotransformation of 4 2,4 Dimethoxyphenyl Hexan 3 One
Metabolic Fate in Non-Human Biological Systems
Enantioselective Aspects of Biotransformation:This subsection would have explored whether the compound is metabolized differently based on the spatial arrangement of its atoms (enantiomers).
While the search did yield information on related compounds containing dimethoxyphenyl or hexanone structures, the strict adherence to the specified subject matter, as per the user's instructions, prevents the inclusion of this tangential information. The focus remains solely on 4-(2,4-Dimethoxyphenyl)hexan-3-one, for which there is a current lack of scientific data in the requested areas.
Therefore, the requested article, with its detailed research findings and data tables, cannot be constructed.
Compound Names Mentioned in Search Results
Structure Activity Relationship Sar Studies for 4 2,4 Dimethoxyphenyl Hexan 3 One Analogs
Correlations between Structural Modifications and Chemical Reactivity
The chemical reactivity of 4-(2,4-Dimethoxyphenyl)hexan-3-one is primarily dictated by the ketone functional group and the electronic properties of the substituted aromatic ring. Modifications to either of these regions can significantly alter the molecule's reactivity profile.
The carbonyl group of the hexan-3-one moiety is a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electronic nature of the substituents on the phenyl ring. The two methoxy (B1213986) groups at the 2- and 4-positions are electron-donating groups due to their resonance effect, which can decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles compared to an unsubstituted 4-phenylhexan-3-one.
The presence of alkyl substituents on the hexane (B92381) chain can also modulate reactivity through steric hindrance. For instance, the ethyl group at the 3-position and the propyl group attached to the chiral center at the 4-position can sterically hinder the approach of reactants to the carbonyl group.
Systematic variations in the substitution pattern of the phenyl ring would be expected to produce a predictable trend in chemical reactivity, following principles such as the Hammett equation. Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring would increase the electrophilicity of the carbonyl carbon, making the ketone more susceptible to nucleophilic addition. Conversely, additional electron-donating groups would further decrease its reactivity.
Table 1: Predicted Effects of Phenyl Ring Substituents on the Chemical Reactivity of 4-Phenylhexan-3-one Analogs
| Substituent at Phenyl Ring | Electronic Effect | Predicted Effect on Carbonyl Electrophilicity | Predicted Reactivity towards Nucleophiles |
| -NO₂ (para) | Electron-withdrawing | Increase | Increased |
| -CN (para) | Electron-withdrawing | Increase | Increased |
| -Cl (para) | Weakly electron-withdrawing | Slight Increase | Slightly Increased |
| -H (unsubstituted) | Neutral | Baseline | Baseline |
| -CH₃ (para) | Electron-donating | Decrease | Decreased |
| -OCH₃ (para) | Strongly electron-donating | Decrease | Decreased |
| -N(CH₃)₂ (para) | Strongly electron-donating | Significant Decrease | Significantly Decreased |
Impact of Substituent Changes on Biochemical Interaction Profiles
The biochemical interaction profile of this compound analogs is a complex function of their structural and electronic properties, which govern their ability to bind to biological targets such as enzymes or receptors.
The 2,4-dimethoxy substitution pattern is crucial for specific interactions. The methoxy groups can act as hydrogen bond acceptors, potentially anchoring the molecule within a binding pocket of a biological target. The position of these groups is critical; for instance, studies on other classes of aromatic compounds have shown that the relative positions of methoxy groups can significantly alter binding affinity and biological activity. nih.gov
Modification of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. Increasing the length or branching of the alkyl chain would generally increase lipophilicity.
Quantitative Structure-Activity Relationship (QSAR) studies on other ketone-containing compounds have demonstrated that molecular descriptors related to electronic properties (e.g., partial charges on atoms) and steric properties (e.g., molecular volume) are often correlated with biological activity. For example, in a series of antifungal terpenoids, the octanol-water partition coefficient (a measure of lipophilicity) was a key determinant of activity. nih.gov Similar principles would likely apply to analogs of this compound.
Table 2: Potential Impact of Structural Modifications on Biochemical Interactions
| Modification | Property Affected | Potential Impact on Biochemical Interactions |
| Removal of one or both methoxy groups | Polarity, Hydrogen bonding capacity | Altered or lost hydrogen bonding interactions with the target, potentially reducing binding affinity. |
| Shifting methoxy group positions (e.g., to 3,5-dimethoxy) | Spatial arrangement of H-bond acceptors | Change in the geometry of interaction with the target, possibly leading to a different biological response or loss of activity. |
| Introduction of electron-withdrawing groups on the phenyl ring | Electronic distribution, Dipole moment | Altered electrostatic interactions with the target site. |
| Elongation of the hexan-3-one side chain (e.g., to heptan-3-one) | Lipophilicity, Steric bulk | Enhanced hydrophobic interactions, but could also introduce steric clashes with the binding site. |
| Introduction of a hydroxyl group on the alkyl chain | Polarity, Hydrogen bonding capacity | Introduction of a hydrogen bond donor, potentially forming new interactions with the target. |
Stereochemical Influences on Biological Activity and Molecular Recognition
The carbon atom at the 4-position of this compound is a chiral center, meaning the molecule can exist as two enantiomers (R and S). Stereochemistry is a critical factor in molecular recognition by biological systems, which are themselves chiral. It is highly probable that the two enantiomers of this compound will exhibit different biological activities.
The differential activity of enantiomers arises from the fact that they will interact differently with the three-dimensional binding site of a target protein. One enantiomer may fit optimally into the binding site, allowing for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may have a poor fit, leading to weaker binding or no binding at all.
Studies on other chiral molecules have consistently demonstrated the profound impact of stereochemistry on biological activity. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or interaction with the target. nih.gov Similarly, the synthesis and biological evaluation of stereoisomers of other complex molecules have shown that often only one isomer is responsible for the desired biological effect.
The absolute configuration (R or S) of the chiral center in this compound would determine the spatial orientation of the 2,4-dimethoxyphenyl group relative to the hexan-3-one chain. This orientation would be critical for aligning the key interacting moieties of the molecule with the complementary features of a biological target.
Table 3: Hypothetical Differential Activity of Enantiomers
| Enantiomer | Hypothetical Interaction with a Chiral Binding Site | Predicted Biological Activity |
| (R)-4-(2,4-Dimethoxyphenyl)hexan-3-one | Optimal fit, allowing for strong and specific interactions with key residues in the binding pocket. | High activity (e.g., potent agonist or antagonist). |
| (S)-4-(2,4-Dimethoxyphenyl)hexan-3-one | Sub-optimal or poor fit, leading to steric hindrance or lack of necessary interactions. | Low or no activity (e.g., weak agonist/antagonist or inactive). |
Future Research Directions and Academic Prospects for 4 2,4 Dimethoxyphenyl Hexan 3 One
Development of Novel Synthetic Strategies for Complex Derivatives
The future of 4-(2,4-dimethoxyphenyl)hexan-3-one in various scientific fields hinges on the ability to synthesize not only the parent compound efficiently but also a diverse library of its derivatives. Current synthetic methodologies are not widely documented, creating an open field for innovation. Future research should focus on developing robust and versatile synthetic strategies.
One promising avenue is the application of modern sustainable chemistry principles. For instance, the use of Natural Deep Eutectic Solvents (NADES) combined with microwave irradiation has proven highly effective in synthesizing other complex molecules, significantly reducing reaction times and increasing yields compared to conventional heating. mdpi.comresearchgate.net Adopting such green chemistry approaches for the synthesis of this compound derivatives could offer environmental and efficiency benefits. researchgate.net
Furthermore, the synthesis of complex derivatives from structurally related benzophenones and piperidines to create compounds with anti-inflammatory properties suggests that the core structure of this compound is amenable to significant modification. nih.gov Research into creating carboxamide and thioamide derivatives, for example, could yield compounds with novel biological activities. nih.gov The Povarov cycloaddition reaction, used to create complex N-furoyl-tetrahydroquinoline derivatives from a related dimethoxyphenyl compound, also presents a sophisticated strategy for generating structurally complex and potentially bioactive molecules. mdpi.com
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Rationale/Potential Advantage | Related Research Example |
|---|---|---|
| Green Synthesis | Utilizes sustainable solvents (NADES) and energy sources (microwaves) to reduce environmental impact and improve efficiency. mdpi.comresearchgate.net | Synthesis of bis-tetronic acid derivatives using a Proline/Glycerol NADES and microwave irradiation, reducing reaction time from 24 hours to 15 minutes. mdpi.comresearchgate.net |
| Derivative Synthesis via Functionalization | Creation of amide and thioamide derivatives to explore new biological activities. | Synthesis of novel carboxamide and thioamide derivatives from a (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone core, leading to potent anti-inflammatory agents. nih.gov |
| Complex Heterocycle Formation | Employing multi-component reactions like the Povarov reaction to build complex, fused ring systems with high molecular diversity. | Two-step synthesis of a N-(tetrahydroquinolin-1-yl) furancarboxamide derivative using a Povarov cycloaddition. mdpi.com |
Discovery of Unexplored Chemical Transformations and Applications in Materials Science
The chemical structure of this compound, with its reactive ketone group and electron-rich aromatic ring, is ripe for a variety of chemical transformations that remain largely unexplored. The ketone can serve as a handle for reactions such as aldol (B89426) condensations, Michael additions, and reductive aminations, opening pathways to a vast array of new molecules. For example, condensation with aromatic aldehydes could lead to the formation of chalcone-like structures, which are known to be precursors for various heterocyclic compounds. researchgate.net
The synthesis of pyridazinone derivatives from related keto acids demonstrates how the core structure can be cyclized to form new heterocyclic systems. researchgate.net These transformations, including dehydrogenation and the introduction of various N-substituents, highlight the potential for creating a diverse library of compounds from a single precursor. researchgate.net
From a materials science perspective, derivatives of this compound could serve as building blocks for novel polymers or functional materials. The dimethoxyphenyl group can influence the electronic and photophysical properties of a molecule. By incorporating this moiety into larger polymeric structures or using it to create dyes, it may be possible to develop materials with specific optical or conductive properties. The synthesis of complex dye molecules and ligands for metal-organic frameworks (MOFs) are plausible long-term research goals.
Identification of New Biological Targets and Modes of Action
While no specific biological activity has been documented for this compound, related structures provide compelling evidence that its derivatives are excellent candidates for pharmacological screening. For example, novel derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone have been synthesized and shown to exhibit significant anti-inflammatory activity. nih.gov This suggests that the 2,4-dimethoxyphenyl group may be a key pharmacophore for this type of biological action.
Furthermore, complex heterocyclic compounds containing a dimethoxyphenyl moiety have been investigated as potential anticancer, antibacterial, and antifungal agents. mdpi.com The tetrahydroquinoline derivatives synthesized from a related compound are considered interesting models for pharmacological research in these areas. mdpi.com Therefore, a focused research program to synthesize and screen a library of this compound derivatives against a panel of biological targets is a logical and promising next step.
Table 2: Potential Biological Activities for Future Investigation
| Potential Biological Activity | Rationale Based on Related Compounds |
|---|---|
| Anti-inflammatory | Structurally similar (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives have demonstrated potent anti-inflammatory effects. nih.gov |
| Anticancer | N-furoyl-tetrahydroquinoline derivatives containing a dimethoxyphenyl group are considered promising for anticancer drug design. mdpi.com |
| Antibacterial / Antifungal | The same class of tetrahydroquinoline derivatives has also been highlighted for potential antibacterial and antifungal properties. mdpi.com |
| Neuroprotective | N-acyl derivatives of tetrahydroquinolines are being investigated for their potential to impact neuroinflammation, which is relevant in various brain disorders. mdpi.com |
Advancements in Predictive Computational Models for Structure-Property Relationships
The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern chemical research. However, the creation of such models is contingent on having a robust dataset of experimental values. For this compound, this data is currently absent.
A critical first step is to perform detailed structural and physicochemical characterization. Obtaining high-resolution crystal structure data, similar to what has been done for the related compound 1-(3,4-dimethoxyphenyl)ethanone, would be invaluable. researchgate.net Such data provides precise information on bond lengths, angles, and intermolecular interactions, which are fundamental inputs for computational models. researchgate.net
Once a library of derivatives is synthesized and their biological activities or physical properties are measured, this data can be used to build predictive models. These models could then be used to:
Predict the biological activity of virtual, unsynthesized derivatives, helping to prioritize synthetic targets.
Elucidate the key structural features responsible for a particular property.
Optimize the lead compound for improved potency or desired material characteristics.
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound being considered for broader application and potential large-scale synthesis, a thorough assessment of its environmental impact is a modern necessity. The principles of Green Chemistry advocate for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Future research must address the ecotoxicity and biodegradability of this compound and its derivatives. Key research questions include:
What is the persistence of the compound in soil and water?
What are its potential degradation pathways and are the byproducts harmful?
What is its toxicity to key environmental organisms (e.g., algae, daphnia, fish)?
Proactively, research into greener synthetic routes, as discussed in section 9.1, is a primary strategy for minimizing the environmental footprint from the outset. mdpi.comresearchgate.net Should any environmental risks be identified, subsequent research would need to focus on developing effective remediation strategies, such as bioremediation or advanced oxidation processes, to neutralize the compound in case of environmental release.
Table 3: Key Areas for Environmental Impact Assessment
| Assessment Area | Research Focus | Desired Outcome |
|---|---|---|
| Biodegradability | Study the degradation of the compound under various environmental conditions (aerobic, anaerobic). | Determine the half-life and degradation products to assess persistence. |
| Ecotoxicity | Conduct standardized toxicity tests on representative aquatic and terrestrial organisms. | Establish no-observed-effect concentrations (NOECs) to understand environmental risk. |
| Bioaccumulation Potential | Measure the octanol-water partition coefficient (LogP) and conduct bioaccumulation studies if necessary. | Determine if the compound is likely to accumulate in the food chain. |
| Green Synthesis | Develop and optimize synthetic routes that minimize waste and use non-toxic reagents and solvents. | Establish an environmentally benign manufacturing process. mdpi.comresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4-(2,4-Dimethoxyphenyl)hexan-3-one, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Friedel-Crafts acylation, where 2,4-dimethoxybenzene reacts with hexan-3-one derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation could be adapted using substituted acetophenones and aldehydes under basic conditions . Optimization requires monitoring reaction temperature (typically 80–120°C), solvent choice (e.g., dichloromethane for Friedel-Crafts), and catalyst stoichiometry. For reproducibility, control moisture levels to prevent catalyst deactivation and use inert atmospheres to avoid oxidation byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR to identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~210 ppm) and methoxy carbons (δ ~55 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₂₀O₃) and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and aromatic C–O bonds (1250–1300 cm⁻¹) .
Q. How does the electron-donating methoxy group influence the compound’s reactivity in nucleophilic additions?
Methodological Answer: The 2,4-dimethoxy substituents activate the aromatic ring via electron donation, enhancing electrophilicity at the para position. This facilitates nucleophilic attack on the ketone group. For example, Grignard reagents preferentially add to the carbonyl carbon, forming tertiary alcohols. Reductive amination with primary amines under hydrogenation conditions (e.g., Pd/C, H₂) yields secondary amines. Monitor regioselectivity using TLC and confirm products via 2D NMR (e.g., NOESY) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction yields for this compound’s synthesis?
Methodological Answer: Contradictions may arise from competing pathways (e.g., over-alkylation in Friedel-Crafts). To address this:
- Perform kinetic studies using in-situ IR or Raman spectroscopy to track intermediate formation.
- Use isotopic labeling (e.g., ¹³C-labeled hexanone) to trace reaction pathways via MS/MS analysis.
- Conduct DFT calculations to compare activation energies of proposed mechanisms (e.g., carbocation vs. concerted pathways). Reference computational data from NIST Chemistry WebBook for validation .
Q. What advanced chromatographic methods ensure high purity for biological assays?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor UV absorption at 254 nm (aromatic π→π* transitions).
- LC-MS/MS : Coupled with electrospray ionization (ESI) to detect trace byproducts (e.g., demethylated derivatives).
- Chiral HPLC : If stereoisomers are present, employ chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Input the compound’s 3D structure (from PubChem or optimized via Gaussian DFT) and compare binding energies with known inhibitors.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions using VMD .
Q. What strategies mitigate discrepancies in toxicity assessments across studies?
Methodological Answer: Discrepancies may stem from varying impurity profiles or assay conditions. Mitigation strategies include:
- Standardized Protocols : Follow OECD guidelines for acute oral toxicity (e.g., fixed dose procedure).
- Metabolite Profiling : Use HepG2 cell lines to identify phase I/II metabolites via UPLC-QTOF-MS.
- Ecotoxicity Testing : Employ Daphnia magna assays under controlled pH and temperature to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
